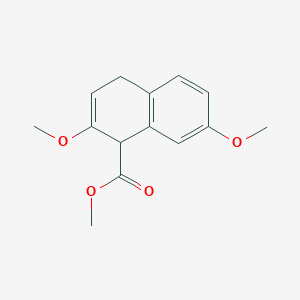
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-, methyl ester
Cat. No. B8621054
M. Wt: 248.27 g/mol
InChI Key: YLHAGBUVWHZIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04016167
Procedure details


A solution of 2,7-dimethoxy-1-naphthoic acid (I) (0.1 mole) in 150 ml. ether and 600 ml. liquid ammonia was treated with 1.73 g. lithium wire in small portions with stirring under argon. This was allowed to reflux (-33° C.) for 11/2 hours. Ammonium chloride was added to quench the reaction and the ammonia was allowed to evaporate. The residue was taken up in water and washed with ether. The aqueos layer was acidified with 6 N hydrochloric acid and quickly extracted three times with ether. The ether extracts were washed with saturated sodium chloride; and then treated with an ethereal solution of excess diazomethane (prepared from 20.6 g. N-methyl-N-nitrosourea).1After 1/2 hr., acetic acid was added to destroy the excess diazomethane. The solution was washed with dilute sodium carbonate, dried (MgSO4), and concentrated. The residue was crystallized from methanol; mp 90°-91° C.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[C:4]=1[C:15]([OH:17])=[O:16].N.[Li].[Cl-].[NH4+].[CH3:22]COCC>>[CH3:1][O:2][C:3]1[CH:4]([C:15]([O:17][CH3:22])=[O:16])[C:5]2[C:10]([CH2:11][CH:12]=1)=[CH:9][CH:8]=[C:7]([O:13][CH3:14])[CH:6]=2 |f:3.4,^1:18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C2=CC(=CC=C2C=C1)OC)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-33 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
quickly extracted three times with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with saturated sodium chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
and then treated with an ethereal solution of excess diazomethane (prepared from 20.6 g. N-methyl-N-nitrosourea).1After 1/2 hr
|
|
Duration
|
0.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, acetic acid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy the excess diazomethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with dilute sodium carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C(C2=CC(=CC=C2CC1)OC)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
